Methyl N4,N4-dimethyl-L-asparaginate
Description
Methyl N4,N4-dimethyl-L-asparaginate is a methyl ester derivative of N4,N4-dimethyl-L-asparagine, a modified amino acid where the amide nitrogen of asparagine is substituted with two methyl groups. This compound (C₆H₁₂N₂O₃) has a molecular mass of 160.173 g/mol and features a single defined stereocenter, retaining the L-configuration typical of proteinogenic amino acids . The methyl ester variant would replace the carboxylic acid group with a methyl ester (C₇H₁₄N₂O₃), altering its solubility and reactivity.
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl (2S)-2-amino-4-(dimethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C7H14N2O3/c1-9(2)6(10)4-5(8)7(11)12-3/h5H,4,8H2,1-3H3/t5-/m0/s1 |
InChI Key |
OUTMKHKGCOHHPK-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)C(=O)C[C@@H](C(=O)OC)N |
Canonical SMILES |
CN(C)C(=O)CC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N4,N4-dimethyl-L-asparaginate typically involves the methylation of L-asparagine. This process can be achieved through the reaction of L-asparagine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl N4,N4-dimethyl-L-asparaginate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl N4,N4-dimethyl-L-asparaginate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in protein biosynthesis and its potential effects on cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain types of cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl N4,N4-dimethyl-L-asparaginate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in amino acid metabolism. The exact molecular targets and pathways are still under investigation, but it is believed to influence protein synthesis and cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N4,N4-dimethyl-L-asparagine (parent compound, as per ) with structurally related amino acids and derivatives.
Table 1: Structural and Physicochemical Properties
Key Differences
N4,N4-Dimethyl vs. Reactivity: The dimethylamide group is less nucleophilic than the primary amide in asparagine, affecting interactions in biochemical pathways .
N4,N4-Dimethyl vs. N-Methyl Derivatives Mono-methylation (N-methyl-L-asparagine) retains some polarity, while dimethylation further increases hydrophobicity. This impacts membrane permeability and metabolic stability.
Methyl Ester vs. Carboxylic Acid Form
- Methyl N4,N4-dimethyl-L-asparaginate (ester) would exhibit enhanced lipophilicity compared to the carboxylic acid form, favoring absorption in lipid-rich environments.
Research Findings and Limitations
- Synthetic Utility : N4,N4-dimethyl-L-asparagine’s dimethylamide group is resistant to enzymatic deamidation, making it a candidate for stable peptide analogs .
- Safety Data : While focuses on N-nitrosodibenzylamine-d4 , it highlights the importance of thorough toxicological profiling for methylated compounds, which remains lacking for N4,N4-dimethyl derivatives .
- Electrochemical Context: Though unrelated to asparagine derivatives, underscores the role of molecular modifications in altering reactivity—a principle applicable to optimizing amino acid derivatives for specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
